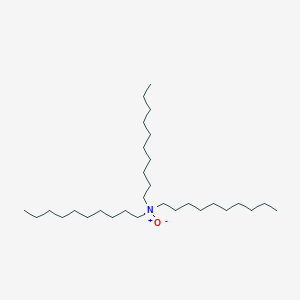
N,N-Didecyldecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didecyldecan-1-amine N-oxide is a nonionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, cleaners, and other formulations. The compound has the molecular formula C12H27NO and a molecular weight of 201.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Didecyldecan-1-amine N-oxide can be synthesized through the oxidation of N,N-didecyldecan-1-amine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and sodium percarbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes using packed-bed microreactors. This method ensures high efficiency and safety compared to traditional batch reactors. The use of titanium silicalite (TS-1) as a catalyst and methanol as a solvent is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didecyldecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium percarbonate.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: N,N-didecyldecan-1-amine.
Substitution: Compounds with different functional groups replacing the N-oxide group.
Wissenschaftliche Forschungsanwendungen
N,N-Didecyldecan-1-amine N-oxide is used in a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Didecyldecan-1-amine N-oxide involves its interaction with lipid membranes and proteins. As a surfactant, it reduces the surface tension of aqueous solutions, allowing it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds. This property makes it effective in various applications, including cleaning and protein crystallization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyldecan-1-amine N-oxide
- N,N-Dimethyldodecylamine N-oxide
- N,N-Dimethyltetradecylamine N-oxide
Uniqueness
N,N-Didecyldecan-1-amine N-oxide is unique due to its specific chain length and the presence of two decyl groups. This structure provides it with distinct surface-active properties, making it more effective in certain applications compared to its counterparts with shorter or longer alkyl chains .
Eigenschaften
CAS-Nummer |
213771-06-3 |
|---|---|
Molekularformel |
C30H63NO |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
N,N-didecyldecan-1-amine oxide |
InChI |
InChI=1S/C30H63NO/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI-Schlüssel |
PYBZLXZEOFDBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


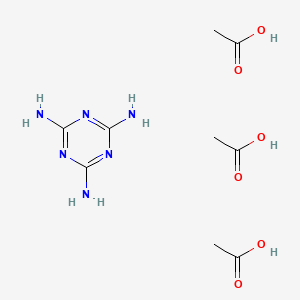
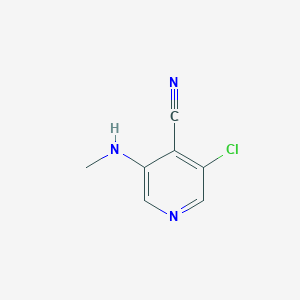

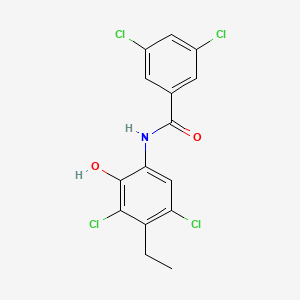
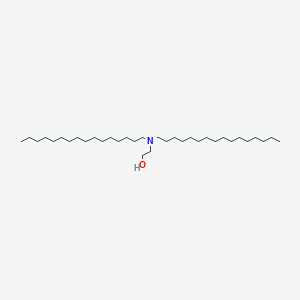
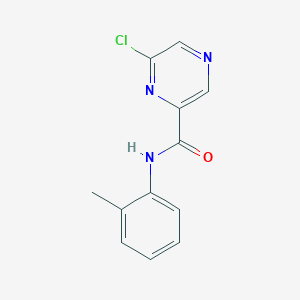
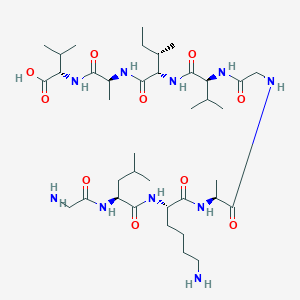
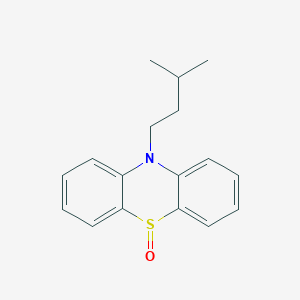
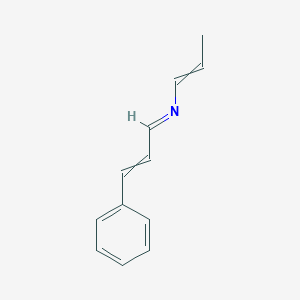
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
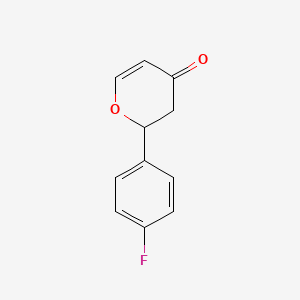

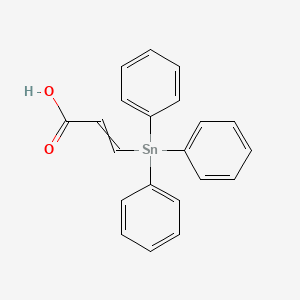
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
